N-Methyl-N,N-dipropylpropan-1-aminium bromide
Description
N-Methyl-N,N-dipropylpropan-1-aminium bromide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to a methyl group, two propyl groups, and a propan-1-aminium chain, with bromide as the counterion. Its molecular formula is C₁₀H₂₄N⁺·Br⁻, and its molecular weight is 262.2 g/mol. Quaternary ammonium compounds (QACs) like this are widely used for their antimicrobial properties, phase-transfer catalysis, and surfactant applications due to their cationic nature and ability to disrupt microbial membranes or facilitate ionic reactions .
Properties
CAS No. |
61175-75-5 |
|---|---|
Molecular Formula |
C10H24BrN |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
methyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C10H24N.BrH/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AWTHIIUZRKZUJY-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(CCC)CCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Quaternization of Tertiary Amine with Alkyl Bromide
The most straightforward and commonly employed method for preparing N-methyl-N,N-dipropylpropan-1-aminium bromide is the quaternization reaction between a tertiary amine precursor and an alkyl bromide. This involves the nucleophilic substitution of the tertiary amine nitrogen on the alkyl bromide, forming the quaternary ammonium salt.
$$
\text{N-Methyl-N,N-dipropylpropan-1-amine} + \text{1-bromopropane} \rightarrow \text{this compound}
$$
- The tertiary amine (N-methyl-N,N-dipropylpropan-1-amine) acts as a nucleophile.
- The alkyl bromide (such as 1-bromopropane) serves as the electrophile.
- The reaction is typically conducted in an aprotic solvent or neat, under reflux or elevated temperature to facilitate the nucleophilic substitution.
Stepwise Synthesis via Intermediate Amines
In some advanced synthetic routes, the preparation of the quaternary ammonium salt begins with the synthesis of the tertiary amine intermediate, which is then methylated and finally quaternized.
Preparation of Tertiary Amine Intermediate
- Starting from appropriate amine precursors, such as dipropylamine or propylamine derivatives.
- Alkylation with propyl halides or other alkylating agents to introduce the dipropyl groups.
- Methylation of the nitrogen atom to form the N-methyl tertiary amine.
Quaternization to Form Ammonium Salt
- The tertiary amine is reacted with an alkyl bromide, such as 1-bromopropane, to yield the quaternary ammonium bromide salt.
- Reaction conditions include refluxing in solvents like ethyl acetate or acetonitrile.
- The product is isolated by solvent removal, washing, and drying under vacuum.
Analytical Characterization for Confirmation
- Fourier Transform Infrared Spectroscopy (FTIR): Characteristic C–H stretching vibrations at 2950–2850 cm⁻¹, ammonium salt bands around 1470 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows methyl and propyl group signals; quaternization shifts nitrogen-bound protons downfield.
- Mass Spectrometry (MS): Molecular ion peaks consistent with calculated molecular weight of the quaternary ammonium salt.
These analytical techniques confirm the successful synthesis and purity of the compound.
Comparative Table of Preparation Parameters (Based on Analogous Quaternary Ammonium Salts)
| Parameter | Typical Value | Remarks |
|---|---|---|
| Solvent | Ethyl acetate, acetonitrile | Aprotic solvents favor nucleophilic substitution |
| Temperature | 80–90 °C (reflux) | Ensures completion of quaternization |
| Reaction time | 4–6 hours | Sufficient for full conversion |
| Yield | 70–90% | Dependent on purity of starting materials |
| Purification | Washing with solvent, vacuum drying | Removes unreacted reagents and by-products |
Patent-Derived Insights
A related patent on the preparation of N-methyl-3,3-diphenylpropylamine outlines a multi-step process involving alkylation, catalytic hydrogenation, Schiff base formation, methylation, and hydrolysis to yield methylated amines and their salts. Although this is for a different amine, the methodology suggests:
- The use of alkylation and methylation steps to introduce methyl and propyl groups.
- Subsequent quaternization by reaction with alkyl halides.
- Purification by acid-base extraction and distillation.
This patent emphasizes the importance of controlling reaction conditions and purification to obtain high yields (85–92%) of the desired methylated amine salts.
Chemical Reactions Analysis
Types of Reactions
Methyltripropylammonium bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide ion. It can also participate in phase-transfer catalysis, facilitating reactions between reactants in different phases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or organic solvent.
Phase-Transfer Catalysis: The compound acts as a catalyst in reactions involving ionic reactants in organic solvents, such as the synthesis of esters or ethers.
Major Products
The major products of reactions involving methyltripropylammonium bromide depend on the specific reactants used. For example, in a nucleophilic substitution reaction with an alkyl halide, the product would be a new quaternary ammonium compound with a different alkyl group.
Scientific Research Applications
Methyltripropylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst to facilitate reactions between ionic and organic compounds.
Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction of nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of various chemicals, including surfactants and detergents.
Mechanism of Action
The mechanism of action of methyltripropylammonium bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic reactants from the aqueous phase to the organic phase, where the reaction occurs. This is achieved through the formation of a complex between the quaternary ammonium ion and the ionic reactant, which is then transported across the phase boundary.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical properties and applications of N-Methyl-N,N-dipropylpropan-1-aminium bromide can be contextualized by comparing it to analogous QACs with variations in alkyl chain length, substituents, or functional groups. Below is a detailed analysis:
Tetrapropylammonium Bromide
- Molecular Formula : C₁₂H₂₈NBr
- Molecular Weight : 282.26 g/mol
- Substituents : Four propyl groups attached to nitrogen.
- Key Differences :
3-Chloro-N,N-dimethylpropan-1-aminium Chloride
- Molecular Formula : C₅H₁₃ClN⁺·Cl⁻
- Molecular Weight : 168.08 g/mol
- Substituents : Chlorine atom on the carbon chain, dimethyl groups on nitrogen.
- Dimethyl groups reduce steric hindrance compared to dipropyl chains, favoring interactions with biomolecules .
3-Bromo-N,N,N-trimethylpropan-1-aminium Bromide
- Molecular Formula : C₆H₁₅Br₂N
- Molecular Weight : 261.0 g/mol
- Substituents : Bromine atom on the carbon chain, trimethyl groups on nitrogen.
- Key Differences :
N-Benzyl-N,N-dipropylpropan-1-aminium Chloride
- Molecular Formula : C₁₄H₂₃N⁺·Cl⁻
- Molecular Weight : 240.8 g/mol
- Substituents : Benzyl group on nitrogen, two propyl chains.
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₂₄NBr | 262.2 | Methyl, two propyl | Not reported | Antimicrobial, phase-transfer |
| Tetrapropylammonium bromide | C₁₂H₂₈NBr | 282.26 | Four propyl | Not reported | Phase-transfer catalysis |
| 3-Chloro-N,N-dimethylpropan-1-aminium chloride | C₅H₁₃Cl₂N | 168.08 | Chloro, dimethyl | Not reported | Organic synthesis |
| 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide | C₆H₁₅Br₂N | 261.0 | Bromo, trimethyl | 210 (decomposes) | Organic synthesis |
| N-Benzyl-N,N-dipropylpropan-1-aminium chloride | C₁₄H₂₃NCl | 240.8 | Benzyl, dipropyl | Not reported | Phase-transfer catalysis |
Research Findings and Trends
Antimicrobial Activity :
- QACs with dipropyl groups (e.g., the target compound) exhibit moderate antimicrobial activity due to balanced hydrophobicity, enabling membrane disruption in bacteria . Compounds with benzyl or bromo substituents show enhanced efficacy but may suffer from toxicity issues .
Phase-Transfer Catalysis: Tetrapropylammonium bromide outperforms the target compound in non-polar solvents due to higher lipophilicity, whereas the target’s methyl group improves solubility in aqueous-organic biphasic systems .
Thermal Stability :
- Bromide salts (e.g., 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide) exhibit higher decomposition temperatures (~210°C) compared to chloride analogs, attributed to stronger ionic interactions .
Biological Activity
N-Methyl-N,N-dipropylpropan-1-aminium bromide is a quaternary ammonium compound known for its diverse biological activities. This compound has been studied for its potential applications in antimicrobial, cytotoxic, and membrane-modifying properties. The following sections will explore its biological activity, supported by data tables and relevant research findings.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. In particular, its efficacy against various bacterial strains has been documented. The compound exhibits significant activity against Gram-positive and Gram-negative bacteria, which is crucial for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The above table summarizes the MIC values of this compound against selected bacterial strains. These results indicate that the compound has promising potential as an antimicrobial agent, particularly against Staphylococcus aureus.
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated in various cell lines. The compound's cytotoxicity is essential for understanding its safety profile and therapeutic potential.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| HepG2 | 10 |
The IC50 values presented in Table 2 indicate the concentration required to inhibit cell growth by 50%. The results suggest that while the compound exhibits cytotoxicity, it may be selective towards certain cancer cell lines, which could be advantageous for targeted therapies.
Membrane Interaction
This compound's interaction with microbial membranes has been a focal point of research. Its ability to alter membrane permeability can enhance its antimicrobial effects.
Case Study: Membrane Permeabilization Assay
In a study assessing membrane permeabilization, this compound was shown to significantly increase the uptake of fluorescent dyes in E. coli cells, indicating enhanced membrane permeability. This property is critical for its antimicrobial action, as it disrupts bacterial cell integrity.
Structural Optimization and Activity Correlation
Research has focused on optimizing the structure of quaternary ammonium compounds like this compound to enhance their biological activity. A study demonstrated that modifications in alkyl chain length and branching significantly influenced both antimicrobial potency and cytotoxicity.
Figure 1: Structure-Activity Relationship (SAR)
SAR Analysis (Note: Replace with actual figure)
This figure illustrates how different structural modifications correlate with varying levels of biological activity, emphasizing the importance of rational design in developing effective antimicrobial agents.
Q & A
Q. What are the standard synthetic protocols for N-Methyl-N,N-dipropylpropan-1-aminium bromide?
- Methodological Answer : The compound is typically synthesized via quaternization of tertiary amines with alkyl bromides. A common approach involves reacting methyl dipropylamine with 1-bromopropane in a polar aprotic solvent (e.g., acetonitrile) under reflux (60–80°C for 12–24 hours). Evidence from analogous syntheses (e.g., ) highlights the importance of solvent choice and stoichiometric ratios to achieve >90% purity. Post-synthesis purification involves recrystallization or column chromatography. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 80°C |
| Reaction Time | 12–24 hours | Longer time reduces impurities |
| Solvent | Acetonitrile/EtOH | Minimizes side reactions |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure (e.g., methyl and propyl group integration, quaternary ammonium signals).
- Elemental Analysis : Validates stoichiometry (C, H, N, Br %).
- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~600 cm⁻¹).
- Single-Crystal X-ray Diffraction : Definitive structural confirmation (as in , which resolved orthorhombic crystals with SHELX software).
- GC/MS : Assesses purity (>95% required for reproducibility) .
Q. How does solubility vary across solvents, and how does this affect experimental design?
- Methodological Answer : The compound is highly soluble in polar solvents (water, ethanol) but insoluble in nonpolar solvents (diethyl ether). This polarity necessitates solvent optimization for reactions. For example:
- Aqueous Solutions : Ideal for biological assays.
- DMSO/EtOH : Preferred for NMR studies.
(Propantheline Bromide data) suggests similar solubility profiles, with pH-dependent stability in aqueous media .
II. Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
- Methodological Answer : Discrepancies often arise from thermal parameter disorder or twinning. Strategies include:
Q. What mechanistic insights guide the optimization of antifungal activity in quaternary ammonium analogs?
- Alkyl Chain Length : Longer chains (C16) enhance lipid membrane disruption.
- Functional Moieties : Dithiocarbamate groups (as in 4a–4c) improve bioactivity via thiol interactions.
- Synthetic Modifications : Introducing hydroxypropyl groups (as in 5a–5c) balances solubility and potency.
| Modification | Antifungal Efficacy (IC₅₀, μM) | Mechanism |
|---|---|---|
| C16 Alkyl Chain | 12.5 ± 1.2 | Membrane disruption |
| Dithiocarbamate | 8.7 ± 0.9 | Thiol group inhibition |
Q. How do conflicting NMR and X-ray data inform structural reassessment?
- Methodological Answer : Discrepancies may indicate dynamic conformational changes or crystal packing effects. Steps for resolution:
Compare solid-state (X-ray) and solution-state (NMR) data.
Use DFT calculations to model energetically favorable conformers.
Validate with variable-temperature NMR to detect fluxional behavior.
successfully reconciled NMR/X-ray data for a related compound by identifying a low-energy conformer .
III. Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity data?
- Methodological Answer : Contradictions often stem from assay variability (e.g., microbial strain differences). Mitigation strategies:
- Standardized Protocols : Use CLSI guidelines for antifungal assays.
- Control Compounds : Include known benchmarks (e.g., fluconazole).
- Dose-Response Curves : Calculate EC₅₀ values across triplicate experiments.
highlights reproducibility challenges when testing analogs with subtle structural variations .
IV. Methodological Recommendations
Q. What quality control measures ensure batch-to-batch consistency?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
